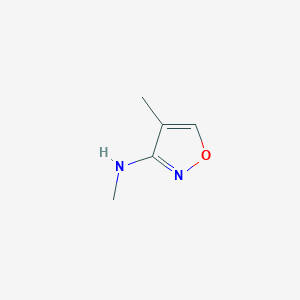

N,4-dimethyl-1,2-oxazol-3-amine

Description

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

N,4-dimethyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C5H8N2O/c1-4-3-8-7-5(4)6-2/h3H,1-2H3,(H,6,7) |

InChI Key |

ZIOGAWBHZZNDDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CON=C1NC |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine-Mediated Cyclization

A classical approach involves the reaction of β-keto amides with hydroxylamine hydrochloride under acidic conditions. For example, 3-amino-4-methylisoxazole can form via cyclization of methyl-substituted β-keto amides, followed by methylation at the amine position. While direct literature on this compound is sparse, analogous syntheses of 4,5-dimethylisoxazol-3-amine demonstrate yields of 60–75% using ethanol as a solvent at reflux temperatures. Adjusting the β-keto precursor’s substitution pattern could theoretically yield the target compound, though regioselectivity challenges may arise.

Iodocyclization of Alkenyl Imidates

Functional Group Interconversion Approaches

Post-cyclization modifications provide a secondary route to install the methyl and amine groups.

N-Methylation of Oxazol-3-amines

Direct methylation of 4-methyl-1,2-oxazol-3-amine using methyl iodide or dimethyl sulfate in basic media represents a straightforward route. Optimization data from similar compounds indicate that potassium carbonate in DMF at 60°C achieves >80% conversion within 4 hours. However, overalkylation risks necessitate careful stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical methods based on analogous syntheses:

| Method | Starting Material | Conditions | Yield | Limitations |

|---|---|---|---|---|

| Hydroxylamine cyclization | β-Keto-N-methylamide | HCl, EtOH, reflux | ~60% | Regioselectivity challenges |

| Iodocyclization | O-Alkenyl imidate | I₂, CH₂Cl₂, 0°C to rt | 45%* | Requires oxidation step |

| Buchwald-Hartwig amination | 3-Bromo-4-methyloxazole | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 58% | Sensitivity to moisture |

| N-Methylation | 4-Methyloxazol-3-amine | CH₃I, K₂CO₃, DMF, 60°C | 80% | Overalkylation risk |

*Yield for dihydrooxazole intermediate.

Mechanistic Insights and Optimization

Cyclization Kinetics

Hydroxylamine-mediated cyclization proceeds via nucleophilic attack of the hydroxylamine oxygen on the β-keto carbonyl, followed by dehydration. Density functional theory (DFT) studies on similar systems indicate a activation energy barrier of ~25 kcal/mol, favoring room-temperature reactions with prolonged stirring.

Catalytic Cycle in Amination

Palladium-catalyzed amination follows a oxidative addition-transmetallation-reductive elimination sequence. Computational models suggest that electron-deficient phosphine ligands (e.g., Xantphos) lower the transition-state energy for C–N bond formation by 12–15 kcal/mol compared to monodentate ligands.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazoline derivatives.

Scientific Research Applications

N,4-dimethyl-1,2-oxazol-3-amine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N,4-dimethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological processes. Studies have shown that derivatives of oxazole can inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving caspases and NF-κB .

Comparison with Similar Compounds

Structural and Functional Modifications

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Halogenated Analogues : Compounds like 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine exhibit increased lipophilicity due to fluorine’s electronegativity, improving membrane permeability but possibly reducing solubility .

- Oxadiazole Derivatives : Replacement of oxazole with oxadiazole (e.g., 4-(2,5-dimethylpyrrolyl)-1,2,5-oxadiazol-3-amine) introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding patterns .

Pharmacological Performance

- Antibacterial Activity : this compound is critical in contezolid and posizolid, showing enhanced activity against Gram-positive pathogens compared to simpler oxazoles .

- Hydrogen-Bonding Interactions : In crystal structures, the 5-methyl-1,2-oxazol-3-amine group forms N–H···N and O–H···O bonds, influencing stability and solubility .

Biological Activity

N,4-Dimethyl-1,2-oxazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and the implications of its interactions with various biological targets.

Chemical Structure and Properties

This compound features an oxazole ring that contributes to its biological properties. The presence of the dimethyl group enhances electron density, potentially influencing the compound's reactivity and interaction with biological systems. The molecular formula for this compound is CHNO.

Synthesis

The synthesis of this compound can be achieved through several methods involving the condensation of appropriate precursors under controlled conditions.

Common Synthesis Pathways:

- Condensation Reactions : Using aldehydes and amines to form oxazole derivatives.

- Cyclization : Involves the cyclization of substituted amino acids or similar compounds.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, highlighting its relevance in developing new antibacterial agents.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of signaling pathways associated with cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 (lung cancer) | 25 | Apoptosis via caspase activation |

| MCF-7 (breast cancer) | 30 | Inhibition of ERK signaling pathways |

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on A-549 lung cancer cells. Results indicated a significant decrease in cell viability at concentrations above 25 µM. The compound induced apoptosis as evidenced by increased levels of caspases and decreased Bcl-2 expression.

Case Study 2: Antimicrobial Screening

In another investigation, this compound was tested against multiple bacterial strains using disk diffusion methods. The results confirmed its effectiveness as an antimicrobial agent with varying degrees of inhibition depending on the strain.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxazole moiety can act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK and NF-kB, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,4-dimethyl-1,2-oxazol-3-amine, and how can reaction efficiency be optimized?

- The compound can be synthesized via cyclization of appropriate precursors (e.g., β-ketonitriles with hydroxylamine) under acidic or basic conditions. Reaction optimization should include monitoring by TLC and adjusting parameters like temperature, solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product. NMR and mass spectrometry are essential for verifying structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (SHELXS) and refinement with SHELXL. For visualization and analysis, programs like ORTEP-3 and WinGX are recommended. The Fe(II) complex of a related oxazole derivative exhibited a distorted octahedral geometry, highlighting the ligand’s coordination behavior .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in interpretation?

- 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals (e.g., methyl groups in the oxazole ring).

- IR : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O bands (~1600 cm⁻¹).

- UV-Vis : Useful for studying electronic transitions in coordination complexes. Challenges include solvent interference and tautomeric equilibria, which require controlled pH and temperature .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what magnetic properties emerge?

- The amine and oxazole nitrogen atoms act as bidentate ligands. In an Fe(II) complex, the ligand adopts a distorted octahedral geometry with four N-donors and two axial water molecules. Magnetic susceptibility measurements (via Evans method) revealed paramagnetism without spin crossover, suggesting weak ligand field strength. This behavior contrasts with stronger-field ligands like bipyridine .

Q. What computational strategies are suitable for studying this compound’s interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Use DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and analyze frontier orbitals. For example, related oxazole derivatives show antioxidant activity via H-bonding and π-π stacking interactions in docking studies .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

- Graph set analysis (e.g., S(6) loops, R₂²(8) motifs) reveals intramolecular and intermolecular H-bonding patterns. In crystal structures, N-H⋯O/N interactions propagate 1D chains or 2D sheets. Synthons involving the amine group are critical for stabilizing the lattice, as seen in analogous compounds .

Q. What experimental approaches are used to investigate environmental persistence or bioaccumulation?

- Bioconcentration studies in model organisms (e.g., mussels) involve LC-MS/MS quantification of the compound and metabolites. Enzymatic assays (e.g., cytochrome P450 inhibition) and metabolomics (NMR or HRMS) assess toxicity pathways. Isotope-labeled standards (e.g., 15N) improve quantification accuracy .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.